molecular formula C7H5F8N3 B13624819 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 132631-86-8

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B13624819
CAS No.: 132631-86-8
M. Wt: 283.12 g/mol
InChI Key: ULWCNDONUYLJNQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. This compound, with its multiple fluorine atoms, is of particular interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other fluorinated pyrazole derivatives:

The uniqueness of this compound lies in its combination of pentafluoroethyl and trifluoromethyl groups, which confer distinct properties that are valuable in various applications .

Properties

CAS No.

132631-86-8

Molecular Formula

C7H5F8N3

Molecular Weight

283.12 g/mol

IUPAC Name

2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C7H5F8N3/c1-18-4(16)2(6(10,11)12)3(17-18)5(8,9)7(13,14)15/h16H2,1H3

InChI Key

ULWCNDONUYLJNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N

Origin of Product

United States

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